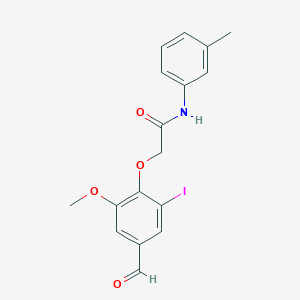
2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C17H16INO4 and its molecular weight is 425.222. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide, with the CAS number 553631-81-5, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies that highlight its therapeutic potential.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C17H16INO4 |
| Molar Mass | 425.22 g/mol |
| Density | 1.605 g/cm³ (predicted) |
| Boiling Point | 601.0 °C (predicted) |
| pKa | 13.07 (predicted) |
Research indicates that this compound may exhibit various biological activities, particularly in the realm of anti-inflammatory and anticancer effects. Its structure suggests that it could interact with specific biological pathways, potentially inhibiting enzymes associated with inflammatory responses or tumor growth.
In Vitro Studies
In vitro studies have demonstrated that derivatives of similar compounds can inhibit myeloperoxidase (MPO), an enzyme linked to inflammatory diseases. For instance, compounds structurally related to this compound have shown promise in inhibiting MPO activity in lipopolysaccharide-stimulated human whole blood models . This inhibition could translate into therapeutic applications for conditions such as cardiovascular diseases and autoimmune disorders.
Case Studies
- Anti-inflammatory Activity : A study focused on related compounds demonstrated significant inhibition of nitric oxide production in macrophages, suggesting a potential role in managing inflammatory diseases .
- Anticancer Properties : Another investigation highlighted that similar phenoxyacetamides exhibited cytotoxic effects against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest, indicating that our compound may share these properties .
Preclinical Evaluations
Preclinical evaluations have indicated that compounds similar to this compound possess low toxicity profiles while maintaining efficacy in inhibiting target enzymes. These findings are crucial for advancing these compounds into clinical trials.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications in the phenoxy and acetamide groups significantly affect the biological activity of these compounds. For instance, the presence of iodine and methoxy groups has been associated with enhanced anti-inflammatory activity .
科学研究应用
Research indicates that this compound may exhibit significant anti-inflammatory and anticancer properties. Its structure suggests potential interactions with specific biological pathways, particularly those involved in inflammatory responses and tumor growth inhibition.
Anti-inflammatory Activity
In vitro studies have shown that derivatives of similar compounds can inhibit myeloperoxidase (MPO), an enzyme linked to inflammatory diseases. For example, related compounds have demonstrated significant inhibition of nitric oxide production in macrophages, suggesting a potential role in managing inflammatory diseases such as cardiovascular disorders and autoimmune diseases .
Anticancer Properties
The anticancer potential of this compound is supported by studies indicating that similar phenoxyacetamides exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is often linked to apoptosis induction and cell cycle arrest, which are critical for cancer treatment strategies .
Case Studies
Several case studies have highlighted the therapeutic potential of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide:
- Case Study on Anti-inflammatory Effects : A study demonstrated that related compounds significantly reduced nitric oxide levels in lipopolysaccharide-stimulated macrophages, indicating their potential utility in treating inflammatory conditions .
- Case Study on Anticancer Activity : Another investigation noted that phenoxyacetamides with similar structures exhibited cytotoxicity against multiple cancer cell lines, confirming the hypothesis that this compound may share these beneficial properties .
Preclinical Evaluations
Preclinical evaluations have indicated that compounds structurally related to this compound possess low toxicity profiles while maintaining efficacy in inhibiting target enzymes. These findings are pivotal for advancing these compounds into clinical trials, as they suggest a favorable safety profile alongside therapeutic effectiveness .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the phenoxy and acetamide groups significantly influence the biological activity of these compounds. For instance, the presence of iodine and methoxy groups has been associated with enhanced anti-inflammatory activity, guiding future synthetic efforts to optimize therapeutic effects .
属性
IUPAC Name |
2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16INO4/c1-11-4-3-5-13(6-11)19-16(21)10-23-17-14(18)7-12(9-20)8-15(17)22-2/h3-9H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCPZJKGXXZYRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2I)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













